3-Cyclopropoxy-2-isopropyl-N-methylpyridin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-isopropyl-N-methylpyridin-4-amine involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong bases and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-isopropyl-N-methylpyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Cyclopropoxy-2-isopropyl-N-methylpyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-isopropyl-N-methylpyridin-4-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-4-methylpyridin-3-amine: Similar in structure but lacks the cyclopropoxy group.
2-Isopropyl-3-methoxypyrazine: Contains a pyrazine ring instead of a pyridine ring.
Uniqueness
3-Cyclopropoxy-2-isopropyl-N-methylpyridin-4-amine is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain targets or alter its reactivity compared to similar compounds .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-cyclopropyloxy-N-methyl-2-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C12H18N2O/c1-8(2)11-12(15-9-4-5-9)10(13-3)6-7-14-11/h6-9H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
HKLQYWAIFCPDJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1OC2CC2)NC |
Origin of Product |
United States |
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